molecular formula C17H14N4O2S B2694518 N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide CAS No. 1207024-18-7

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide

Cat. No.: B2694518
CAS No.: 1207024-18-7
M. Wt: 338.39
InChI Key: PMUMRMSYPPVSSJ-UHFFFAOYSA-N
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Description

N-(2-(3-(Thiophen-2-yl)ureido)phenyl)picolinamide is a chemical compound with the CAS Number 1207024-18-7 and a molecular formula of C17H14N4O2S . It features a molecular structure that incorporates both a picolinamide group and a thiophene-ureido moiety, linked through a phenyl bridge. Compounds with picolinamide or benzamide scaffolds, as well as those containing thiophene rings, are of significant interest in medicinal chemistry and chemical biology for their potential to interact with various biological targets . For instance, related chemotypes have been investigated for their antifungal properties by targeting specific proteins like Sec14p in yeast . Similarly, thiophene-containing molecules are widely researched in agrochemistry for their fungicidal activities . Researchers can utilize this compound as a building block or a core structure for developing novel bioactive molecules. Its structure presents opportunities for further synthetic modification and exploration in various biochemical assays. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(thiophen-2-ylcarbamoylamino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-16(14-8-3-4-10-18-14)19-12-6-1-2-7-13(12)20-17(23)21-15-9-5-11-24-15/h1-11H,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMRMSYPPVSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Material Science: It may contribute to the electronic properties of materials through its conjugated system and ability to participate in charge transfer processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide and analogous compounds:

Compound Name Core Structure Key Modifications Functional Groups Reference
This compound Phenyl-picolinamide Thiophen-2-yl ureido Urea, picolinamide, thiophene Target
Compound 9c (N-substituted picolinamide) Phenyl-picolinamide 4-Chloro-3-(trifluoromethyl)phenyl ureido Urea, CF₃, Cl, tert-butyldimethylsilyl
Compound R1 (thioether-linked picolinamide) Phenyl-picolinamide 4-Chloro-3-(trifluoromethyl)phenyl ureido, thioether Urea, morpholinoethyl, S-link
CM4307 (deuterated derivative) Phenyl-picolinamide Deutero-methyl, phenoxy, p-toluenesulfonate Urea, deuterated methyl

Key Observations :

  • Electron-withdrawing substituents : Compounds 9c and R1 incorporate Cl and CF₃ groups, which increase lipophilicity and may enhance target binding in hydrophobic pockets .
  • Linker diversity : The thioether in R1 replaces the urea’s oxygen, altering electronic properties and conformational flexibility .
  • Deuteration: CM4307’s deuterated methyl group likely improves metabolic stability compared to the non-deuterated thiophene in the target compound .

Key Findings :

  • High yields (>90%) in thiazole-containing derivatives (e.g., 10d) suggest efficient coupling reactions, whereas R1’s lower yield (52.8%) may reflect challenges in introducing the thioether or morpholinoethyl group .
  • IR and NMR data for R1 confirm urea (NH stretch at 3327 cm⁻¹) and picolinamide (C=O at 1724 cm⁻¹) functionalities, which are critical for structural validation .
Physicochemical and Pharmacokinetic Implications
  • Metabolic stability : Thiophene in the target compound may undergo oxidative metabolism, whereas CM4307’s deuteration mitigates this issue .
  • Solubility: The morpholinoethyl group in R1 introduces tertiary amines, enhancing aqueous solubility via protonation .

Biological Activity

N-(2-(3-(thiophen-2-yl)ureido)phenyl)picolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a thiophene ring, a urea linkage, and a picolinamide moiety. The synthesis typically involves:

  • Formation of the Thiophene Derivative : Using methods such as the Gewald reaction.
  • Urea Linkage Formation : Reacting the thiophene derivative with an isocyanate.
  • Picolinamide Formation : Coupling the urea-thiophene intermediate with picolinic acid derivatives under dehydrating conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their conformation.
  • Receptor Modulation : It can also modulate receptor activities, potentially leading to anticancer effects by inducing apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties:

  • Cell Viability Assays : In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines, with IC50 values indicating effective concentrations .
Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0
  • Mechanism of Action : The compound induces apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
MicroorganismMIC (µg/mL)
Staphylococcus aureus4.0
Enterococcus faecalis8.0

These results suggest that the compound could be developed as a potential antimicrobial agent .

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on breast cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .
  • Antimicrobial Efficacy :
    • In another investigation, the compound was tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests its potential application in treating bacterial infections resistant to conventional antibiotics .

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